molecular formula C9H18ClNO2 B1471573 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride CAS No. 2098019-44-2

3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride

Cat. No. B1471573
CAS RN: 2098019-44-2
M. Wt: 207.7 g/mol
InChI Key: SWKXVDXKHZZILF-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride (THPOH) is a cyclic amine derivative that has been used in various scientific applications, including drug discovery, chemical synthesis, and biochemistry. THPOH has been studied for its biochemical and physiological effects and has been found to be an effective tool for laboratory experiments.

Scientific Research Applications

3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, this compound has been used to identify novel drug targets, as well as to study the structure-activity relationships of existing drugs. In chemical synthesis, this compound has been used to synthesize various compounds, including peptides, nucleotides, and carbohydrates. In biochemistry, this compound has been used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of alk5, a type of kinase

Mode of Action

It’s known that similar compounds interact with their targets, such as kinases, by inhibiting their autophosphorylation . This interaction disrupts the normal functioning of the target, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to affect pathways involving kinases like alk5 . These pathways play crucial roles in various cellular processes, including cell growth and differentiation. The downstream effects of these disruptions can vary widely, depending on the specific pathways and cells involved.

Result of Action

Similar compounds have been shown to inhibit the activity of certain kinases, leading to disruptions in cellular processes such as cell growth and differentiation .

Advantages and Limitations for Lab Experiments

3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it can be used to study a wide range of biochemical and physiological processes. However, this compound also has some limitations. It is not very soluble in water, and it has a short half-life, which limits its use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of 3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride. It could be used to develop more effective drugs for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, it could be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for chemical synthesis. Finally, it could be used to study the effects of environmental toxins on the body, as well as to screen for novel drug targets.

properties

IUPAC Name

3-(oxan-4-yloxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-4-10-7-9(1)12-8-2-5-11-6-3-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXVDXKHZZILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Reactant of Route 3
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Reactant of Route 4
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Reactant of Route 5
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride
Reactant of Route 6
3-((tetrahydro-2H-pyran-4-yl)oxy)pyrrolidine hydrochloride

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